molecular formula C6H7N3O4 B455585 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 401906-11-4

1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B455585
CAS RN: 401906-11-4
M. Wt: 185.14g/mol
InChI Key: SPZXMOFHJNSAAS-UHFFFAOYSA-N
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Description

“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is used as a building block for the synthesis of biologically active compounds, and it serves as an intermediate for the synthesis of pyrazole-benzimidazole derivatives, which are potent Aurora A/B kinase inhibitors .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string [O-]N+=O)=N1)=CN1CC) and the InChI string 1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 185.14 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

This compound serves as a precursor in the synthesis of various pyrazole derivatives. Pyrazoles are a class of organic compounds with significant pharmaceutical applications due to their biological activities . The nitro group in 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various reactions, such as reduction or cycloaddition, to yield a diverse range of pyrazole-based structures.

Antibacterial Agents

Research indicates that pyrazole derivatives exhibit antibacterial properties . The carboxylic acid group in 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be modified to enhance its interaction with bacterial cell walls, potentially leading to the development of new antibacterial agents.

Anti-inflammatory Applications

Pyrazole compounds are known to possess anti-inflammatory activities . The structural flexibility of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid allows for the design of molecules that can interfere with inflammatory pathways, offering a pathway for the development of novel anti-inflammatory drugs.

Cancer Research

The nitro group of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be utilized in cancer research. Nitro compounds can act as hypoxia-activated prodrugs, which become cytotoxic in the low-oxygen environment of tumors . This property is valuable for targeting cancer cells while minimizing damage to healthy tissues.

Analgesic Properties

Pyrazole derivatives have been identified with analgesic properties, which can be attributed to their interaction with pain receptors . The modification of the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid molecule could lead to the creation of new pain-relief medications.

Anticonvulsant Effects

The pyrazole core is a common feature in compounds with anticonvulsant effects, used in the treatment of epilepsy . The ability to introduce various substituents at the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid framework allows for the optimization of such compounds for better therapeutic efficacy.

Herbicidal Activity

Pyrazole derivatives can also function as herbicides, controlling the growth of unwanted plants and weeds . The structural modification of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can lead to the development of herbicidal compounds with specific modes of action.

Eco-Friendly Catalysis

In green chemistry, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be used as a building block for catalysts that promote environmentally friendly reactions . Such catalysts can be designed to facilitate reactions under mild conditions, reducing the need for hazardous chemicals and energy-intensive processes.

Safety and Hazards

The safety information available indicates that “1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is classified under Storage Class Code 11, which refers to Combustible Solids . It does not have a specified flash point .

properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXMOFHJNSAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

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